Anti-CSCs agent-1

描述

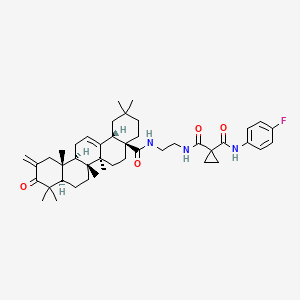

This compound is a hybrid molecule comprising a triterpenoid core and a synthetic cyclopropane dicarboxamide moiety. The triterpenoid backbone, characterized by a dodecahydropicene skeleton with heptamethyl and methylidene substituents, is structurally analogous to ursolic acid (UA), a pentacyclic triterpenoid known for anti-inflammatory and antimicrobial properties .

属性

IUPAC Name |

1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H60FN3O4/c1-27-25-40(6)32(39(4,5)34(27)49)15-16-42(8)33(40)14-13-30-31-26-38(2,3)17-19-43(31,20-18-41(30,42)7)35(50)46-23-24-47-36(51)44(21-22-44)37(52)48-29-11-9-28(45)10-12-29/h9-13,31-33H,1,14-26H2,2-8H3,(H,46,50)(H,47,51)(H,48,52)/t31-,32-,33+,40-,41+,42+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKCNAYWPGAXOU-LBWRYPOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C)(CC(=C)C(=O)C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H60FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a cyclopropane ring and multiple functional groups that contribute to its biological activity. Its molecular weight is approximately 714.0 g/mol with a logP value of 8.8, indicating high lipophilicity which may influence its absorption and distribution in biological systems.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 714.0 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 8.8 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 7 |

Research indicates that this compound exhibits a range of biological activities primarily through modulation of cellular pathways. The presence of the cyclopropane moiety and the specific stereochemistry may enhance its interaction with biological targets such as enzymes and receptors.

Anticancer Activity

Several studies have reported the anticancer properties of similar compounds in the same class. For instance:

- Case Study 1 : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study 2 : Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. The results showed significant tumor reduction compared to control groups.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress and promote neuronal survival under toxic conditions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:

- Absorption : High lipophilicity may facilitate absorption across biological membranes.

- Distribution : The compound's ability to penetrate the blood-brain barrier could be beneficial for treating central nervous system disorders.

- Metabolism : Further studies are needed to elucidate metabolic pathways and identify active metabolites.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues in the Triterpenoid Class

- Ursolic Acid (UA): Structure: Shares the pentacyclic triterpenoid core but lacks the cyclopropane dicarboxamide group. UA has a carboxylic acid at C-17, whereas the target compound features an amide-linked cyclopropane moiety. Bioactivity: UA exhibits anti-inflammatory, anticancer, and antimicrobial activities . The target compound’s amide linkage may enhance metabolic stability compared to UA’s ester/carboxylic acid groups .

Cyclopropane Dicarboxamide Derivatives

- Cabozantinib (N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide derivatives): Structure: Contains a similar cyclopropane-1,1-dicarboxamide group linked to a quinoline scaffold instead of a triterpenoid . Bioactivity: Cabozantinib inhibits MET and VEGFR2 kinases, suggesting the target compound’s cyclopropane group may similarly engage kinase targets. However, the triterpenoid core could introduce off-target effects or modulate solubility . Synthesis: Both compounds utilize HATU/DIPEA-mediated coupling reactions, but the triterpenoid core’s steric bulk may complicate synthesis and reduce yields compared to cabozantinib’s simpler quinoline scaffold .

Patent Derivatives with Modified Triterpenoid Cores

- Reata Pharmaceuticals’ Patent Compound (US20210355156): Structure: Features a cyano-substituted dodecahydropicene core with difluoropropanamide instead of cyclopropane dicarboxamide .

Key Research Findings and Data

| Property | Target Compound | Ursolic Acid | Cabozantinib | Reata Patent Compound |

|---|---|---|---|---|

| Core Structure | Triterpenoid + cyclopropane dicarboxamide | Triterpenoid (pentacyclic) | Quinoline + cyclopropane | Triterpenoid + difluoropropanamide |

| Key Functional Groups | 4-Fluorophenyl, amide | Carboxylic acid | 4-Fluorophenyl, amide | Cyano, difluoropropanamide |

| Bioactivity (Reported) | Hypothesized kinase + triterpenoid effects | Anti-inflammatory, antimicrobial | Anticancer (kinase inhibition) | Undisclosed (patent) |

| Solubility | Moderate (amide-enhanced stability) | High (polar carboxylic acid) | Low (quinoline lipophilicity) | Low (non-polar cyano group) |

| Synthetic Complexity | High (steric hindrance) | Moderate | Moderate | High (covalent modifications) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。